7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine are currently unknown
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is part of bioactive compounds with exceptional properties like selective protein inhibitor . It has been reported to be active as antibacterial and antifungal agents .
Cellular Effects
It has been found that pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Molecular Mechanism
Certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cycline dependent kinase (CDK) .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 97.31° C and a boiling point of 298.14° C .
Metabolic Pathways
Pyrimidines play a crucial role in nucleic acids, which are essential for life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with dimethoxymethane under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the dimethoxymethyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar compound with nitro and amino groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with different functional groups.
Uniqueness
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Biological Activity
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the pyrazolo[1,5-a]pyrimidine core, which has shown promise in drug development. The presence of dimethoxymethyl groups enhances its solubility and bioavailability, making it a suitable candidate for various pharmacological applications.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₅O₂ |
Molecular Weight | 233.25 g/mol |
CAS Number | 930395-98-5 |
Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 cells, suggesting potent anticancer activity.
Kinase Inhibition
This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy.
Table 2: Kinase Inhibition Data
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | CDK1 | 50 |
CDK2 | 45 |
Other Biological Activities
In addition to anticancer properties, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Recent investigations revealed that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases due to antioxidant properties.
The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. By inhibiting key kinases involved in cell cycle regulation, the compound can induce apoptosis and inhibit proliferation in cancerous cells.
Properties
IUPAC Name |
7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-9(14-2)7-3-5-10-8-4-6-11-12(7)8/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLRHLYVLDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC2=CC=NN12)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.